2-(1-Methylpropyl)thiazole

Descripción general

Descripción

2-(Sec-Butilo)Tiazol es un compuesto orgánico que pertenece a la clase de los tiazoles, que son compuestos heterocíclicos que contienen un anillo de cinco miembros formado por un átomo de azufre, un átomo de nitrógeno y tres átomos de carbono . Este compuesto es conocido por su olor distintivo y se utiliza a menudo en las industrias de sabores y fragancias .

Métodos De Preparación

La síntesis de 2-(Sec-Butilo)Tiazol se puede lograr a través de varios métodos. Una ruta sintética común implica la reacción de 2-bromo-1-(2,5-diclorotien-3-il) etanona con tiourea y tioamidas sustituidas . Otro método incluye el uso de etanolamina y ácido 2-metilbutanoico, utilizando el reactivo de Lawesson y la irradiación de microondas . Estos métodos proporcionan formas eficientes de producir el compuesto con alta pureza.

Análisis De Reacciones Químicas

2-(Sec-Butilo)Tiazol sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o tioéteres .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

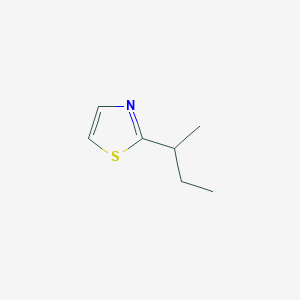

2-(1-Methylpropyl)thiazole is characterized by its five-membered ring structure containing nitrogen and sulfur atoms. This unique arrangement contributes to its biological activity, making it a valuable scaffold in medicinal chemistry. The molecular formula is , and it is known for its role in the synthesis of various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents. Thiazoles are known to exhibit cytotoxic properties against various cancer cell lines:

- Mechanism of Action : Thiazoles can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds derived from thiazole have been shown to target CDK2 and B-Raf kinases, leading to cell cycle arrest and apoptosis in cancer cells such as MCF-7 and HepG2 .

- Case Study : A study demonstrated that thiazole derivatives exhibited significant growth inhibition in melanoma and colon cancer cell lines, with some compounds showing IC50 values as low as 1.20 nM against V600E B-Raf kinase .

Antimicrobial Properties

Thiazoles have also been extensively studied for their antimicrobial activities:

- Broad-Spectrum Efficacy : Compounds like this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. Research indicates that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Data Table :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.39 µM/mL |

| Escherichia coli | 4.01 µM/mL |

| Bacillus subtilis | 3.92 µM/mL |

Anticonvulsant Activity

Thiazoles have been investigated for their anticonvulsant properties:

- Research Findings : Studies have shown that certain thiazole derivatives can provide protection in seizure models, with some compounds demonstrating high efficacy in electroshock tests .

- Case Study : A specific analogue of thiazole showed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant activity .

Synthesis and Development of Derivatives

The synthesis of this compound and its derivatives has been the focus of various research efforts aimed at enhancing biological activity:

- Synthetic Routes : Researchers are exploring efficient synthetic methods that minimize waste while maximizing yield. Recent advancements include one-pot reactions that simplify the synthesis process .

- Structure-Activity Relationship (SAR) : Modifications at different positions on the thiazole ring have been shown to significantly influence biological activity, leading to the development of more potent derivatives .

Mecanismo De Acción

El mecanismo de acción de 2-(Sec-Butilo)Tiazol involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, puede unirse al ADN e interactuar con la topoisomerasa II, lo que resulta en roturas de doble cadena del ADN, detención del ciclo celular y finalmente muerte celular . Este mecanismo es similar al de otros derivados de tiazol, que son conocidos por sus actividades citotóxicas y antitumorales .

Comparación Con Compuestos Similares

2-(Sec-Butilo)Tiazol se puede comparar con otros derivados de tiazol, como:

Sulfatiazol: Un fármaco antimicrobiano utilizado para tratar infecciones bacterianas.

Ritonavir: Un fármaco antirretroviral utilizado en el tratamiento del VIH/SIDA.

Abafungin: Un fármaco antifúngico utilizado para tratar infecciones fúngicas.

Tiazofurina: Un fármaco antineoplásico utilizado en el tratamiento del cáncer.

Lo que diferencia a 2-(Sec-Butilo)Tiazol es su estructura y olor únicos, lo que lo hace particularmente valioso en la industria de sabores y fragancias .

Actividad Biológica

2-(1-Methylpropyl)thiazole, a member of the thiazole family, is an organic compound characterized by its five-membered ring structure containing sulfur and nitrogen. This compound has garnered attention in various fields of biological research due to its potential antimicrobial, antifungal, and antiviral properties. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : C7H11NS

- CAS Number : 18277-27-5

- IUPAC Name : 2-(1-Methylpropyl)-1,3-thiazole

The thiazole ring serves as a pharmacophore, which is a structural feature responsible for the biological activity of many compounds. The presence of the methylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81–15.62 μg/mL | |

| Escherichia coli | 3.91–7.81 μg/mL | |

| Candida albicans | 3.92–4.01 mM |

The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly impact the antimicrobial efficacy, with electron-withdrawing groups enhancing activity.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It has shown promising results against various fungi:

These findings suggest that this compound could be a candidate for developing antifungal agents.

Antiviral Activity

Preliminary studies indicate that thiazole derivatives may possess antiviral properties, although specific data on this compound remains limited. The mechanism may involve interference with viral replication processes or modulation of host immune responses.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. For example, it may inhibit key enzymes involved in metabolic pathways or disrupt cellular membrane integrity, leading to cell death.

In particular, studies suggest that thiazoles can bind to DNA and interfere with topoisomerase II, resulting in DNA damage and subsequent apoptosis in cancer cells . This mechanism is critical for understanding how these compounds can be utilized in therapeutic contexts.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the antimicrobial effectiveness of various thiazole derivatives, including this compound, against MRSA strains. The results indicated potent activity with MIC values comparable to established antibiotics .

- Antifungal Activity Assessment : Another research effort focused on the antifungal potential of thiazole compounds against clinical isolates of Candida species. The study highlighted the effectiveness of this compound in inhibiting fungal growth at low concentrations .

Propiedades

IUPAC Name |

2-butan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJSWOZJMPIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864822 | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; raw, green, herbaceous odour | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.003 | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/966/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18277-27-5 | |

| Record name | 2-sec-Butylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18277-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018277275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-METHYLPROPYL)THIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W190Y3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(1-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Methylpropyl)thiazole in the context of this study?

A1: The study aimed to characterize volatile organic compounds (VOCs) present in the urine of Swiss male mice. These VOC profiles can offer insights into various physiological processes and potentially serve as biomarkers. The research identified this compound as one of the components within the complex mixture of VOCs found in the urine of these mice [].

Q2: Does the study provide information about the specific role or function of this compound in mice?

A2: While the study successfully identified and characterized this compound within the urine of Swiss male mice, it primarily focused on profiling the VOC composition. The research did not delve into the specific biological role, function, or origin of this particular compound []. Further investigation is needed to understand its significance in the context of mouse physiology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.